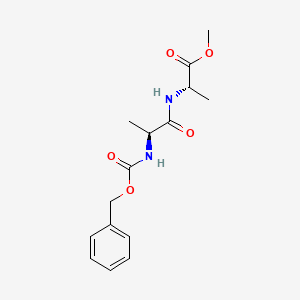

Cbz-Ala-Ala-Ome

Description

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCAZZQPISJXOS-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189836 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-51-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cbz-Ala-Ala-Ome synthesis from Cbz-Ala-OH and Ala-OMe

An In-depth Technical Guide to the Solution-Phase Synthesis of Cbz-Ala-Ala-Ome

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of the protected dipeptide, N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester (this compound), from N-Benzyloxycarbonyl-L-alanine (Cbz-Ala-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The core of this guide focuses on the widely adopted and reliable coupling strategy employing dicyclohexylcarbodiimide (DCC) as the activating agent and 1-hydroxybenzotriazole (HOBt) as a critical additive to ensure high yield and stereochemical fidelity. This document is intended for researchers, chemists, and professionals in drug development and peptide chemistry, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, and robust methods for product purification and characterization.

Introduction: The Imperative for Controlled Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of modern biomedical research and pharmaceutical development. It is an iterative process that involves the sequential formation of amide (peptide) bonds between amino acids.[1] To achieve a specific peptide sequence and avoid a myriad of unwanted side reactions, such as polymerization or the formation of isomeric products, the use of protecting groups for the N-terminal amine and C-terminal carboxyl groups is essential.[1][2][3]

In this guide, we focus on two of the most classical and effective protecting groups:

-

N-terminal Protection: The Benzyloxycarbonyl (Cbz or Z) group is used to mask the amine of the acylating amino acid (Cbz-Ala-OH). It is stable under the coupling conditions but can be readily removed via catalytic hydrogenolysis.

-

C-terminal Protection: The methyl ester (OMe) protects the carboxylic acid of the nucleophilic amino acid component (H-Ala-OMe). This prevents the carboxylate from interfering with the reaction and enhances the solubility of the amino acid in organic solvents.[2]

The objective is the controlled coupling of these two protected alanine units to form the dipeptide this compound, a common building block and model compound in peptide chemistry.

The Core Challenge: Activating the Carboxyl Group and Suppressing Racemization

The direct formation of an amide bond from a carboxylic acid and an amine requires harsh conditions that are incompatible with the delicate nature of amino acids. Therefore, the reaction must be facilitated by a coupling reagent , which converts the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[4]

A primary challenge during this activation step is the risk of racemization —the loss of stereochemical integrity at the chiral α-carbon of the activated amino acid. The highly reactive intermediate can be deprotonated at the α-carbon, leading to the formation of a planar enolate or an oxazolone, which can then be re-protonated from either face, scrambling the stereochemistry.[5][6] The inclusion of an additive like HOBt is the standard and most effective strategy to mitigate this critical side reaction.[5][6][7]

The DCC/HOBt Methodology: A Synergistic Approach to Peptide Coupling

The combination of Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) is a robust and extensively validated method for solution-phase peptide synthesis.[8]

-

Dicyclohexylcarbodiimide (DCC): A powerful and cost-effective dehydrating agent that serves as the primary activator. It reacts with the carboxylic acid of Cbz-Ala-OH to form a highly reactive O-acylisourea intermediate.[6][9]

-

1-Hydroxybenzotriazole (HOBt): A nucleophilic catalyst that acts as a racemization suppressant.[8] It rapidly intercepts the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt-active ester.[5][10] This new intermediate is significantly less prone to racemization and efficiently undergoes aminolysis to form the desired peptide bond.[5][6]

-

Tertiary Base (NMM or DIEA): Since the amine component is supplied as a hydrochloride salt (H-Ala-OMe·HCl), an organic, non-nucleophilic base such as N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) is required to neutralize the salt and generate the free amine nucleophile in situ.[11][12]

Reaction Mechanism

The coupling process proceeds through a well-defined, multi-step mechanism that ensures efficient activation while preserving stereochemistry.

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a dry round-bottom flask, dissolve Cbz-L-Ala-OH (1.0 eq), H-L-Ala-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous dichloromethane (DCM). [11]2. Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0°C.

-

Neutralization: Add N-Methylmorpholine (NMM, 1.0 eq) dropwise to the cooled solution to neutralize the hydrochloride salt and liberate the free amine. [11]4. Activation: In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes, keeping the temperature at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately. [11]5. Reaction: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the mixture stir at room temperature overnight (12-18 hours).

-

DCU Removal: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. [11][13]Wash the filter cake with a small amount of cold DCM and combine the filtrates.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove excess NMM). [14] * Saturated aqueous NaHCO₃ solution (to remove unreacted Cbz-Ala-OH and HOBt). [14] * Brine (to remove residual water). [14]8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. [11]9. Purification: The crude product, typically a white solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound. [14]

-

Product Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized dipeptide.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 2483-51-4 | [15][16] |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [15][16] |

| Molecular Weight | 308.33 g/mol | [15][16] |

| Appearance | White solid | |

| Melting Point | 93-94 °C | [15] |

| Expected Yield | 85-95% | [12][15] |

The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Key Considerations

-

Incomplete DCU Removal: DCU is notoriously difficult to remove completely if it remains in solution. If filtration is insufficient, cooling the solution further or switching to a solvent where DCU is less soluble (e.g., acetonitrile) can aid precipitation. [13]For very stubborn cases, purification by column chromatography may be necessary.

-

Low Yield: Low yields can result from moisture in the reaction (hydrolyzing intermediates), insufficient activation, or incomplete reaction. Ensure all glassware is oven-dried and anhydrous solvents are used.

-

Racemization: While the HOBt additive drastically reduces racemization, it can still occur if the reaction is run at elevated temperatures or if a strong base is used for an extended period. Adhering to the 0°C activation step is critical.

-

Alternative Reagents: For syntheses where DCU removal is problematic, a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. The resulting urea byproduct is water-soluble and can be easily removed during the aqueous work-up. [6][17]For particularly difficult couplings, more powerful (and more expensive) uronium/phosphonium salt reagents like HATU or HBTU can be employed. [10][18]

Conclusion

The synthesis of this compound via the DCC/HOBt method represents a classic, reliable, and highly instructive example of solution-phase peptide synthesis. It expertly balances efficient carboxyl activation with the critical suppression of racemization, delivering high yields of the desired protected dipeptide. By understanding the underlying mechanism and adhering to the detailed protocol and purification strategies outlined in this guide, researchers can confidently and successfully execute this fundamental transformation in peptide chemistry.

References

-

Biomatik. (2023). The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. [Link]

-

Biomatik. (2023). The Ultimate Guide To Peptide Synthesis: Everything You Need To Know. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

-

Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). [Link]

-

YouTube. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

Sources

- 1. biomatik.com [biomatik.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. chem.uwec.edu [chem.uwec.edu]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Workup [chem.rochester.edu]

- 14. benchchem.com [benchchem.com]

- 15. lookchem.com [lookchem.com]

- 16. chemscene.com [chemscene.com]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

N-Carbobenzyloxy-L-alanyl-L-alanine methyl ester characterization

An In-Depth Technical Guide to the Characterization of N-Carbobenzyloxy-L-alanyl-L-alanine Methyl Ester

Introduction

N-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe) is a protected dipeptide of significant interest in synthetic organic chemistry and drug development. As an intermediate, it serves as a crucial building block for the synthesis of more complex peptides and peptidomimetics.[1] The presence of the N-terminal Carbobenzyloxy (Cbz or Z) group and the C-terminal methyl ester allows for controlled, sequential peptide bond formation.[2][3][4] The Cbz group is a well-established amine protecting group, valued for its stability and its resistance to racemization during activation.[5]

The rigorous characterization of this compound is paramount to ensure its identity, purity, and structural integrity before its use in subsequent synthetic steps. Impurities, such as diastereomers formed through racemization or byproducts from the coupling reaction, can compromise the synthesis and biological activity of the final target peptide.[6][7] This guide provides a comprehensive overview of the essential analytical techniques and field-proven protocols for the definitive characterization of this dipeptide, grounded in the principles of scientific integrity for researchers and drug development professionals.

Physicochemical Properties

A foundational step in characterization is the documentation of the compound's basic physical and chemical properties. These constants serve as the initial benchmarks for identity verification.

| Property | Data | Reference |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | [8] |

| Synonyms | This compound, Z-Ala-Ala-OMe, N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester | [8][9] |

| CAS Number | 2483-51-4 | [8] |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [8] |

| Molecular Weight | 308.33 g/mol | [8] |

| Appearance | White to off-white solid/powder |

Synthesis and Purification: A Self-Validating Workflow

The synthesis of this compound is typically achieved through a peptide coupling reaction between N-Cbz-L-alanine (Cbz-Ala-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The choice of coupling reagent is critical to ensure high yield and minimize racemization.[10]

Expertise in Action: Choosing the Coupling Strategy

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[11][12] The DCC activates the carboxylic acid of Cbz-Ala-OH. HOBt is added to suppress racemization, a common side reaction with carbodiimides, by forming a less reactive HOBt-ester intermediate that couples efficiently with the amine.[10][11] The workflow below outlines a standard, robust protocol.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve Cbz-L-alanine (1.0 eq), L-alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq), to neutralize the hydrochloride salt and facilitate the reaction.

-

Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[12][13]

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and additives.[14]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a silica gel stationary phase with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.[14]

-

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization Framework

A multi-technique approach is essential for the unambiguous characterization of the synthesized dipeptide. This ensures confirmation of the chemical structure, verification of molecular weight, and assessment of chemical and stereochemical purity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 7. jpt.com [jpt.com]

- 8. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(Benzyloxycarbonyl)-L-alanyl-L-alanine methyl ester [cymitquimica.com]

- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-α-Carbobenzyloxy-L-alanyl-L-alanine Methyl Ester (Cbz-Ala-Ala-OMe)

Introduction

In the fields of peptide chemistry, drug discovery, and biochemistry, the use of well-characterized building blocks and model compounds is fundamental to achieving reproducible and reliable results. N-α-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe) is a protected dipeptide that serves as a vital intermediate in peptide synthesis and as a model substrate for enzymatic studies. The carbobenzyloxy (Cbz or Z) group provides temporary protection for the N-terminus of the alanine residue, while the methyl ester protects the C-terminus of the second alanine. This dual protection allows for precise, stepwise peptide chain elongation.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only essential data but also the scientific rationale behind characterization methodologies. We will delve into the compound's structural identity, physicochemical parameters, and the analytical techniques required to verify its purity and structure, ensuring its suitability for downstream applications.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. This compound is composed of two L-alanine residues linked by a peptide bond.

-

Systematic IUPAC Name: methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate.[3]

Structural Representation:

The structure features a central dipeptide core, a hydrophobic Cbz protecting group containing an aromatic ring, and a methyl ester group. These features dictate its solubility, chromatographic behavior, and spectroscopic signature.

Physicochemical Properties

The physical properties of this compound are critical indicators of its purity and are essential for designing experimental conditions, such as solvent selection for reactions or assays.

-

Appearance: Typically a white to off-white solid or crystalline powder. This is a primary, albeit qualitative, indicator of purity.

-

Melting Point: The melting point is a sharp, well-defined range for a pure substance. For this compound, it is consistently reported in the range of 93-94 °C .[4][6][7] A broad or depressed melting range often suggests the presence of impurities.

-

Solubility: The molecule's solubility is governed by the hydrophobic Cbz group and the polar peptide backbone. It is generally soluble in polar organic solvents such as methanol, dichloromethane (DCM), and ethyl acetate, and sparingly soluble in water. This profile is crucial for selecting appropriate solvent systems for synthesis workups, purification, and analytical characterization.

-

Storage: For long-term stability, it is recommended to store the compound at room temperature or refrigerated (-15°C), tightly sealed in a dry environment to prevent hydrolysis of the methyl ester.[4]

Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [3][5] |

| Molecular Weight | 308.33 g/mol | [3][5] |

| CAS Number | 2483-51-4 | [3][5] |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | 93-94 °C | [4][6][7] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 8 | [4] |

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

-

¹H NMR: This technique confirms the presence and connectivity of all hydrogen atoms. Key expected signals include:

-

Aromatic protons of the Cbz group (approx. 7.3 ppm).

-

The benzylic CH₂ protons of the Cbz group (approx. 5.1 ppm).

-

The two α-CH protons of the alanine residues.

-

The two β-CH₃ protons of the alanine residues (appearing as doublets).

-

The methyl ester (OCH₃) protons (a sharp singlet, approx. 3.7 ppm).

-

Amide (NH) protons.

-

-

¹³C NMR: This provides information on the carbon skeleton. Distinct signals are expected for the carbonyl carbons (ester and amides), the aromatic carbons, the α- and β-carbons of the alanines, and the methyl ester carbon.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound with high accuracy. Using electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic peptides.

-

Causality Behind Method Choice: Due to the hydrophobic Cbz group, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides excellent retention and separation from more polar or less hydrophobic impurities. The mobile phase typically consists of a gradient of water and acetonitrile (ACN). A small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA, 0.1%), is crucial. TFA protonates residual silanols on the silica-based column, preventing peak tailing, and forms ion pairs with the peptide, resulting in sharper, more symmetrical peaks.

-

Detection: The aromatic ring of the Cbz group allows for sensitive detection by UV spectroscopy, typically at wavelengths around 220 nm (for the peptide bond) and 254 nm (for the aromatic ring).[8]

Experimental Protocols

The following protocols are self-validating systems designed to ensure the identity and purity of a this compound sample.

Protocol 4.1: Purity Assessment by RP-HPLC

This workflow is designed to provide a quantitative measure of sample purity.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v TFA in HPLC-grade water) and Mobile Phase B (0.1% v/v TFA in HPLC-grade acetonitrile). Degas both solutions.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[8]

-

Instrumentation Setup:

-

Analysis: Equilibrate the column with 95% A / 5% B for at least 10 column volumes. Inject the sample (10 µL) and run a linear gradient from 5% B to 95% B over 20 minutes.

-

Data Interpretation: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample (>98%) should exhibit a single major peak.

Protocol 4.2: Synthesis and Workup

The synthesis of this compound is typically achieved via a peptide coupling reaction.[1][2]

Step-by-Step Methodology:

-

Coupling Reaction: Dissolve Cbz-L-alanine (1 equivalent), L-alanine methyl ester hydrochloride (1 equivalent), and a coupling auxiliary like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature overnight.[1][2]

-

Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling reagents.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified further by recrystallization.

Applications and Relevance in Research

This compound is more than just a synthetic intermediate; it is a valuable tool in biochemical research.

-

Enzyme Substrate: It can be used as a simple, well-defined substrate for studying the kinetics and specificity of various proteases. The cleavage of the peptide bond can be monitored using chromatographic or spectroscopic methods.

-

Model for Peptide Studies: Its relatively simple and rigid structure makes it an excellent model for biophysical studies, including conformational analysis and investigations into peptide folding and aggregation.[9]

-

Building Block in Peptide Synthesis: It serves as a dipeptide building block (a "dipeptide synthon") for the synthesis of larger, more complex peptides, particularly in solution-phase synthesis strategies.

Conclusion

N-α-Carbobenzyloxy-L-alanyl-L-alanine methyl ester is a cornerstone compound in peptide science. Its well-defined physicochemical properties, including a distinct melting point and predictable chromatographic behavior, make it a reliable standard for laboratory use. The analytical workflows detailed in this guide, from HPLC purity assessment to spectroscopic confirmation, provide a robust framework for researchers to validate the quality of this reagent. By employing these systematic protocols, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their research endeavors.

References

-

PubChem. (n.d.). N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Z-Ala-OMe. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemexpress. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). Cbz-L-Ala-Sar-OMe. Retrieved from [Link]

-

PubChem. (n.d.). N-carbobenzyloxyalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Z-Ala-OMe. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for benzyloxycarbonyl alanyl alanine.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Retrieved from [Link]

-

PubChem. (n.d.). Cbz-Ala-Gly-Pro-Ala-OMe. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC profile of (a) DL and (b) L analog of Cbz‐Phe‐Gly‐OMe, chiral.... Retrieved from [Link]

-

Brieflands. (n.d.). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]

- 3. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. 1142-20-7 | N-Carbobenzoxy-L-alanine | Eluxadoline | Ambeed.com [ambeed.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cbz-Ala-Ala-Ome: Synthesis, Characterization, and Application in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome), a dipeptide derivative of significant interest in peptide chemistry and enzymology. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its solution-phase synthesis, and explore its application as a substrate in enzymatic assays, particularly for elastase. This document is designed to equip researchers with the necessary knowledge to synthesize, characterize, and effectively utilize this compound in their experimental workflows.

Core Molecular and Physicochemical Profile

This compound is a synthetic dipeptide composed of two L-alanine residues. The N-terminus is protected by a carbobenzyloxy (Cbz or Z) group, and the C-terminus is protected as a methyl ester (OMe). These protecting groups are crucial for controlled peptide synthesis, preventing unwanted side reactions during the coupling process.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₂O₅ | |

| Molecular Weight | 308.33 g/mol | |

| CAS Number | 2483-51-4 | |

| Appearance | White to off-white solid | General Laboratory Knowledge |

| Melting Point | 93-94 °C | |

| Storage Temperature | 2-8 °C or -15°C | , |

| Solubility | Soluble in polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate. | General Laboratory Knowledge |

Solution-Phase Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is typically achieved through the coupling of N-Cbz-protected L-alanine (Cbz-Ala-OH) with L-alanine methyl ester (H-Ala-OMe). The following protocol details a robust and widely applicable solution-phase synthesis method using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[1][2][3]

Experimental Rationale

The core of this synthesis is the formation of an amide (peptide) bond. DCC is a powerful dehydrating agent that activates the carboxylic acid of Cbz-Ala-OH, making it susceptible to nucleophilic attack by the amino group of H-Ala-OMe.[3] However, the O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC is highly reactive and can lead to side reactions, including racemization of the activated amino acid.[3][4] The addition of HOBt mitigates this by forming an active ester intermediate (OBt ester), which is more stable and less prone to racemization, yet still sufficiently reactive to couple with the amine.[3]

Materials and Reagents

-

N-Cbz-L-alanine (Cbz-Ala-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Synthesis Protocol

-

Preparation of the Amine Component: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. To this solution, add triethylamine (1.1 equivalents) dropwise at 0 °C (ice bath) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. The formation of triethylammonium chloride precipitate will be observed.

-

Activation of the Carboxyl Component: In a separate flask, dissolve N-Cbz-L-alanine (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

-

Peptide Bond Formation: Add the neutralized amine solution from step 1 to the activated carboxyl component from step 3. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[5]

Workflow Diagram

Caption: Solution-phase synthesis of this compound.

Application as a Protease Substrate: An Elastase Activity Assay

Dipeptides containing alanine are known substrates for elastase, a serine protease that preferentially cleaves peptide bonds C-terminal to small, neutral amino acids like alanine, valine, and leucine.[6][7] this compound can, therefore, be employed as a substrate to monitor elastase activity. The cleavage of the peptide bond between the two alanine residues can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

Principle of the Assay

Porcine pancreatic elastase will hydrolyze the peptide bond in this compound, yielding two products: Cbz-Ala-OH and H-Ala-OMe. The rate of disappearance of the substrate or the rate of appearance of one of the products can be quantified by reverse-phase HPLC to determine the enzyme's activity.

Experimental Protocol: Elastase Cleavage Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) and then dilute with the assay buffer.

-

Enzyme Solution: Immediately before use, prepare a working solution of porcine pancreatic elastase in cold assay buffer (e.g., 0.2-0.5 units/mL).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the assay buffer and the substrate solution to a final substrate concentration of, for example, 1 mM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the elastase solution. The final enzyme concentration should be optimized for a linear reaction rate over the desired time course.

-

Incubate the reaction at 37°C.

-

-

Reaction Quenching and Sample Preparation:

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) or another suitable acid. This will denature the enzyme and stop the reaction.

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC.

-

A C18 column is typically used for peptide separations.

-

A common mobile phase system consists of:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Use a linear gradient of Solvent B (e.g., 5% to 95% over 20-30 minutes) to separate the substrate (this compound) from the products (Cbz-Ala-OH and H-Ala-OMe).

-

Monitor the elution profile at a suitable wavelength, typically 214 nm or 220 nm for the peptide bond and 254 nm for the Cbz group.

-

Data Analysis

By integrating the peak areas of the substrate and/or products at each time point, a progress curve can be generated. The initial rate of the reaction can be determined from the linear portion of this curve. This rate can then be used to calculate the specific activity of the enzyme under the given conditions.

Enzymatic Assay Workflow

Caption: Workflow for elastase activity assay using this compound.

Conclusion

This compound serves as a valuable tool for researchers in peptide chemistry and enzymology. Its well-defined structure and the availability of robust synthesis protocols make it an accessible dipeptide for various applications. As demonstrated, it can be effectively used as a substrate to study the kinetics of proteases like elastase, providing a means to investigate enzyme activity and inhibition. The protocols and technical information provided in this guide offer a solid foundation for the successful synthesis, characterization, and utilization of this compound in a research setting.

References

- Kuroda, H., et al. (1998). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical & Pharmaceutical Bulletin, 46(9), 1399-1405.

- Vallejos, M. M., et al. (2020). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 10(63), 38431-38439.

-

Aapptec. Coupling Reagents. [Link]

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

- Wilmouth, R. C., et al. (2002). Kinetic and crystallographic analysis of complexes formed between elastase and peptides from beta-casein. Biochemistry, 41(32), 10089-10097.

-

Organic Syntheses. (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. [Link]

- Meyer, A., et al. (2008). Elastase inhibition assay with peptide substrates--an example for the limited comparability of in vitro results. Pharmazie, 63(6), 429-434.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.

- Google Patents. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

- Korkmaz, B., et al. (2008). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. The Journal of Immunology, 181(11), 7895-7905.

Sources

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Cbz-Ala-Ala-OMe in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of protected peptide fragments is a critical parameter in synthetic chemistry and drug development, profoundly influencing reaction kinetics, purification efficiency, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility of the N-terminally protected dipeptide, Carbobenzoxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe). This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility in various organic solvents. It provides a detailed experimental protocol for solubility determination, enabling researchers to generate precise, application-specific data. This guide is intended to empower researchers and drug development professionals with the knowledge to effectively manage and manipulate the solubility of this compound and structurally similar peptide intermediates.

Introduction: The Critical Role of Solubility in Peptide Chemistry

In the realm of peptide synthesis and the development of peptide-based therapeutics, solubility is a paramount concern. The ability to dissolve a peptide in a suitable solvent system is fundamental to achieving homogenous reaction conditions, which are essential for efficient coupling reactions and minimizing side products. Furthermore, purification strategies, particularly those employing high-performance liquid chromatography (HPLC), are intrinsically dependent on the solubility of the target peptide in the mobile phase. For drug development professionals, understanding and controlling solubility is crucial for formulation, bioavailability, and ultimately, the therapeutic efficacy of a peptide-based active pharmaceutical ingredient (API).

This guide focuses on this compound, a common dipeptide intermediate. Its solubility characteristics are representative of many small, protected peptide fragments encountered in multi-step solution-phase or fragment condensation strategies for the synthesis of larger peptides.

Physicochemical Properties of this compound

A thorough understanding of the molecular properties of this compound is the first step in predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 93-94 °C | [3] |

| Calculated LogP | 1.5 - 1.76 | , [1][3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

The presence of the carbobenzoxy (Cbz) protecting group and the methyl ester at the C-terminus significantly influences the molecule's overall polarity. The Cbz group introduces a hydrophobic aromatic ring, while the methyl ester masks the charge of the C-terminal carboxylate. The two amide bonds provide sites for hydrogen bonding. These features suggest that this compound is a relatively hydrophobic, neutral molecule, which will favor solubility in organic solvents over aqueous media.[4][5][6]

Factors Influencing the Solubility of this compound in Organic Solvents

The solubility of a peptide like this compound is a complex interplay between the solute's properties and the solvent's characteristics.

-

Solvent Polarity : The polarity of the solvent is a primary determinant of solubility. As a moderately hydrophobic molecule, this compound is expected to be more soluble in solvents of intermediate to high polarity that can engage in hydrogen bonding.[3] Solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are generally effective for dissolving protected peptides.[4][7][8]

-

Hydrogen Bonding Capacity : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of peptides.[9] Solvents that can disrupt the intermolecular hydrogen bonds within the peptide's solid-state structure will be more effective at dissolving it.

-

Temperature : For many compounds, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid solute.[5] However, caution must be exercised as elevated temperatures can potentially lead to degradation or racemization of the peptide.

-

Peptide Aggregation : Even for small peptides, intermolecular interactions can lead to aggregation, which effectively reduces solubility.[10] The formation of β-sheet-like structures, driven by hydrogen bonding between peptide backbones, is a common cause of poor solubility in protected peptides.[9]

Qualitative Solubility Profile of this compound

While precise quantitative data is often proprietary or not publicly available for such specific intermediates, a qualitative assessment based on general principles of peptide chemistry can be made.

| Solvent | Expected Solubility | Rationale |

| Dimethylformamide (DMF) | High | A polar aprotic solvent with excellent solvating properties for protected peptides. Commonly used in peptide synthesis.[4][7] |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a highly effective solvent for peptide synthesis due to its polarity and ability to solvate peptide chains.[4][7][8] |

| Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor, DMSO is very effective at disrupting peptide aggregation and is a good solvent for many hydrophobic peptides.[3][5] |

| Dichloromethane (DCM) | Moderate to High | A less polar solvent than DMF or NMP, but often used in peptide chemistry. Its effectiveness will depend on the specific peptide sequence.[4][7] |

| Acetonitrile (ACN) | Moderate | A polar aprotic solvent, but generally a weaker solvent for peptides compared to DMF or DMSO. Often used in HPLC mobile phases.[4] |

| Methanol (MeOH) / Ethanol (EtOH) | Moderate to Low | Protic solvents that can engage in hydrogen bonding. Solubility may be limited for more hydrophobic peptides. |

| Tetrahydrofuran (THF) | Low | A less polar ether, generally not a good solvent for peptides unless used in combination with other solvents.[4] |

| Water | Very Low | Due to the hydrophobic Cbz group and the neutral charge, this compound is expected to have very poor solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (lyophilized powder)

-

High-purity organic solvents (e.g., DMF, DMSO, NMP, DCM, ACN, MeOH, EtOH)

-

Analytical balance (readable to at least 0.01 mg)

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated positive displacement pipettes

-

HPLC system with a UV detector

-

HPLC vials and inserts

-

Class A volumetric flasks

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a concentrated stock solution of known concentration in a volumetric flask.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column is a good starting point.

-

The mobile phase will typically consist of a mixture of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[11]

-

Establish a detection wavelength where this compound has a strong absorbance (e.g., around 254 nm due to the aromatic Cbz group).

-

-

Generation of Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak area for each concentration.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Solubility Measurement (Equilibrium Method):

-

For each solvent to be tested, add an excess amount of this compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to have undissolved solid remaining.

-

Vortex and sonicate the samples to aid initial dissolution.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with the initial HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Troubleshooting and Considerations

-

Metastable Forms: Be aware that different crystalline forms (polymorphs) of the peptide may exhibit different solubilities.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect solubility. Use high-purity, anhydrous solvents where possible.

-

pH Effects: While this compound is neutral, residual acidic or basic impurities in the peptide or solvent could influence solubility.

-

Degradation: For prolonged experiments or at elevated temperatures, it is advisable to assess the stability of the peptide in the chosen solvent by monitoring for the appearance of degradation peaks in the HPLC chromatogram.

Conclusion

The solubility of this compound, like other protected peptides, is a multifaceted property governed by a delicate balance of intermolecular forces. While a qualitative understanding can be derived from its physicochemical properties, precise, quantitative data is best obtained through rigorous experimental determination. The protocol provided in this guide offers a reliable framework for researchers to generate such data, enabling informed decisions in peptide synthesis, purification, and formulation. By systematically approaching the challenge of peptide solubility, scientists can enhance the efficiency and success of their research and development endeavors.

References

-

AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Ganesan, A., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved from [Link]

-

Biotage (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7019113, N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester. Retrieved from [Link]

-

JPT Peptide Technologies (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Waters Corporation (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Springer Nature Experiments (1988). Solvents for Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Miranda, L. P., & Alewood, P. F. (2000). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC - PubMed Central. Retrieved from [Link]

-

Waters Corporation (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Honda, S. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Retrieved from [Link]

-

Open Access Pub (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

-

Sichuan jiaying lai technology co. LTD (n.d.). This compound CAS:2483-51-4. Retrieved from [Link]

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Journal of the Chemical Society of Japan.

-

LookChem (n.d.). This compound. Retrieved from [Link]

-

Houghten, R. A., & Li, C. H. (1979). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. jpt.com [jpt.com]

- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hplc.eu [hplc.eu]

An In-depth Technical Guide to the ¹H and ¹³C NMR of Cbz-Ala-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Date: January 3, 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-α-Carboxybenzyl-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe). As a fundamental protected dipeptide, this compound serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. A thorough understanding of its NMR spectral characteristics is paramount for chemists and researchers in the fields of medicinal chemistry, drug discovery, and materials science to ensure structural integrity, monitor reaction progress, and assess purity. This guide will delve into the theoretical principles behind the observed chemical shifts and coupling constants, present detailed spectral assignments, and provide a practical, field-tested protocol for the acquisition and interpretation of NMR data for this and similar peptide structures.

Introduction: The Structural and Spectroscopic Landscape of a Protected Dipeptide

This compound, with a molecular formula of C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 g/mol , is a dipeptide composed of two L-alanine residues.[1] The N-terminus is protected by a carboxybenzyl (Cbz or Z) group, and the C-terminus is protected as a methyl ester (OMe). These protecting groups are instrumental in peptide synthesis, preventing unwanted side reactions and controlling the sequence of amino acid coupling.

The structural features of this compound give rise to a distinct NMR fingerprint. The molecule possesses several key proton and carbon environments that are readily distinguishable by NMR spectroscopy:

-

The Cbz Group: This includes a phenyl ring, a benzylic methylene (CH₂), and a urethane carbonyl carbon.

-

The Alanine Residues (Ala¹ and Ala²): Each alanine unit contains an amide proton (NH), an alpha-proton (α-H), a beta-methyl group (β-CH₃), an alpha-carbon (α-C), a beta-carbon (β-C), and a carbonyl carbon (C=O).

-

The Methyl Ester Group: A methoxy group (OCH₃) at the C-terminus.

The following sections will provide a detailed analysis of the expected and observed signals in both ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical environment and spin-spin coupling.

Deciphering the Proton Landscape: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The spectrum is characterized by distinct regions corresponding to aromatic, amide, alpha-proton, and aliphatic protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound, typically recorded in deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~ 7.35 | multiplet | 5H | Phenyl H (Cbz) | The five protons of the aromatic ring of the Cbz group typically resonate as a complex multiplet in this region due to their varied electronic environments. |

| ~ 6.5-7.0 | doublet | 1H | NH (Ala²) | The amide proton of the second alanine residue. Its downfield shift is influenced by hydrogen bonding and the anisotropic effect of the adjacent ester carbonyl. It appears as a doublet due to coupling with the adjacent α-H. |

| ~ 5.3-5.6 | doublet | 1H | NH (Ala¹) | The amide proton of the first alanine residue, part of the urethane linkage. Its chemical shift is influenced by the Cbz group. It appears as a doublet due to coupling with its adjacent α-H. |

| ~ 5.10 | singlet | 2H | CH₂ (Cbz) | The two benzylic protons of the Cbz group are chemically equivalent and thus appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen and phenyl ring. |

| ~ 4.4-4.6 | quintet/multiplet | 1H | α-H (Ala²) | The alpha-proton of the second alanine is coupled to both the adjacent NH proton and the three β-CH₃ protons, resulting in a complex multiplet, often appearing as a quintet. |

| ~ 4.2-4.4 | quintet/multiplet | 1H | α-H (Ala¹) | Similar to the α-H of Ala², this proton is coupled to its neighboring NH and β-CH₃ protons. Its chemical shift is slightly different due to the influence of the N-terminal Cbz group. |

| ~ 3.70 | singlet | 3H | OCH₃ (Ester) | The three protons of the methyl ester group are equivalent and not coupled to other protons, resulting in a sharp singlet. Its chemical shift is characteristic of methoxy groups attached to a carbonyl. |

| ~ 1.40 | doublet | 3H | β-CH₃ (Ala²) | The three protons of the methyl group of the second alanine are equivalent and are coupled to the adjacent α-H, resulting in a doublet. |

| ~ 1.35 | doublet | 3H | β-CH₃ (Ala¹) | The three protons of the methyl group of the first alanine are also a doublet due to coupling with the α-H. A slight difference in chemical shift from the Ala² methyl group is expected due to their different positions in the peptide chain. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[2]

The following Graphviz diagram illustrates the molecular structure of this compound with proton assignments.

Caption: Molecular structure of this compound with proton designations.

Probing the Carbon Skeleton: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound provides a direct count of the number of unique carbon environments in the molecule. The chemical shifts are highly indicative of the functional groups present.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~ 172.5 | C=O (Ester, Ala²) | The carbonyl carbon of the methyl ester is typically found in this region. |

| ~ 172.0 | C=O (Amide, Ala¹) | The amide carbonyl carbon resonates at a slightly upfield position compared to the ester carbonyl. |

| ~ 156.0 | C=O (Urethane, Cbz) | The urethane carbonyl of the Cbz group is characteristically found in this downfield region. |

| ~ 136.5 | Quaternary C (Phenyl, Cbz) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂O- group. |

| ~ 128.5 | CH (Phenyl, Cbz) | Aromatic carbons of the phenyl ring. The signals for the ortho, meta, and para carbons may be distinct but are often clustered. |

| ~ 128.0 | CH (Phenyl, Cbz) | Aromatic carbons of the phenyl ring. |

| ~ 127.8 | CH (Phenyl, Cbz) | Aromatic carbons of the phenyl ring. |

| ~ 67.0 | CH₂ (Cbz) | The benzylic carbon of the Cbz group is deshielded by the adjacent oxygen and phenyl ring. |

| ~ 52.5 | OCH₃ (Ester) | The carbon of the methyl ester group. |

| ~ 50.5 | α-C (Ala¹) | The alpha-carbon of the first alanine residue. |

| ~ 48.5 | α-C (Ala²) | The alpha-carbon of the second alanine residue, its chemical shift is influenced by the C-terminal ester group. |

| ~ 18.5 | β-C (Ala¹) | The methyl carbon of the first alanine residue. |

| ~ 17.5 | β-C (Ala²) | The methyl carbon of the second alanine residue. |

Note: These are predicted chemical shifts and actual experimental values may vary slightly.

The following Graphviz diagram illustrates the molecular structure of this compound with carbon assignments.

Caption: Molecular structure of this compound with carbon designations.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for the preparation and NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the amide proton signals.

-

Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Most deuterated solvents contain a small amount of TMS.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Advanced NMR Techniques for Complete Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in more complex peptides, a suite of two-dimensional (2D) NMR experiments is invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. For this compound, COSY would show correlations between the NH and α-H of each alanine residue, and between the α-H and the β-CH₃ protons of each residue.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon chemical shifts and confirming their assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different spin systems across the peptide bond. For example, an HMBC spectrum could show a correlation from the α-H of Ala² to the carbonyl carbon of Ala¹.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding connectivity. This is crucial for determining the three-dimensional structure and conformation of peptides in solution.

The following Graphviz diagram illustrates the workflow for comprehensive NMR analysis of a dipeptide like this compound.

Caption: Workflow for the comprehensive NMR analysis of a dipeptide.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. By understanding the principles of chemical shift and spin-spin coupling, researchers can confidently identify this dipeptide, assess its purity, and monitor its use in synthetic transformations. The application of 1D and advanced 2D NMR techniques, as outlined in this guide, provides a robust analytical framework for the characterization of this and other protected peptides, ensuring the high standards of scientific integrity required in research and drug development.

References

-

PubChem. (n.d.). Z-Ala-OMe. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3364. Retrieved from [Link]

-

Organic Syntheses. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Organic Syntheses, 63, 175. Retrieved from [Link]

-

Aapptec. (n.d.). Z-Ala-OMe [28819-05-8]. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). L-Alanine. Retrieved from [Link]

- Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

-

ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1046-1053. Retrieved from [Link]

-

ACS Publications. (2021). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 143(49), 20776–20785. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.

- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

-

PubChem. (n.d.). N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5241–5249. Retrieved from [Link]

-

MDPI. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(16), 4993. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

PubMed. (2025). Synthesis of Selectively 13C/2H/15N- Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 31(24), e202500408. Retrieved from [Link]

- ResearchGate. (n.d.). Representative chemical shifts of 1 H and 13 C NMR in CDCl 3 , and....

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cbz-Ala-Ala-Ome

This guide provides a comprehensive technical overview of the mass spectrometric analysis of the N-terminally protected dipeptide, Carbobenzoxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome). It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the characterization of peptides and other small molecules. This document delves into the core principles of sample preparation, ionization techniques, and the detailed fragmentation analysis essential for the structural elucidation of this compound.

Introduction: The Significance of this compound Analysis

This compound is a valuable model compound in the study of peptide chemistry and proteomics. The carbobenzoxy (Cbz) group is a widely used amine-protecting group in peptide synthesis, and its influence on the physicochemical properties and analytical behavior of the peptide is of significant interest. Mass spectrometry is a powerful analytical technique that provides precise information on the molecular weight and structure of molecules.[1] A thorough understanding of the mass spectrometric behavior of this compound is crucial for its identification, purity assessment, and for monitoring its role in various chemical and biological processes.

Chemical Structure and Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [2][3] |

| Molecular Weight | 308.33 g/mol | [2][4] |

| Monoisotopic Mass | 308.1372 g/mol | [4] |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | [5] |

| InChIKey | CUCAZZQPISJXOS-QWRGUYRKSA-N | [4] |

Strategic Sample Preparation for Mass Spectrometry

The quality of mass spectrometry data is intrinsically linked to the purity of the sample.[6] Proper sample preparation is therefore a critical first step to ensure accurate and reliable results. The primary goal is to present the analyte in a solvent system that is compatible with the chosen ionization technique, while minimizing the presence of contaminants that can interfere with the analysis.

Core Principles of Sample Purity

Contaminants such as salts, detergents, and polymers can significantly suppress the ionization of the target analyte.[7] Therefore, it is imperative to use high-purity solvents (e.g., HPLC or LC-MS grade) and clean consumables throughout the sample preparation process.

Step-by-Step Protocol for Sample Preparation

-

Dissolution: Dissolve a small amount of this compound (typically in the range of 1 mg/mL) in a suitable solvent. A common choice is a mixture of acetonitrile (ACN) and water (e.g., 50:50 v/v). For electrospray ionization (ESI), the addition of a small amount of an organic acid, such as 0.1% formic acid, is recommended to promote protonation.

-

Dilution: Depending on the sensitivity of the mass spectrometer, further dilute the stock solution to a final concentration in the low micromolar to nanomolar range (e.g., 1-10 µM).

-

Filtration (Optional): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic system.

-

Matrix Preparation (for MALDI): For Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis, a matrix solution must be prepared. A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution of CHCA in a 50:50 mixture of ACN and water with 0.1% trifluoroacetic acid (TFA).

-

Sample Spotting (for MALDI): Mix the analyte solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry. The formation of uniform crystals is crucial for obtaining high-quality spectra.

Ionization Techniques: Bringing this compound into the Gas Phase

The choice of ionization technique is pivotal and depends on the nature of the analyte and the desired information. For a small, protected peptide like this compound, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable methods.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid solution.[8] It is particularly well-suited for the analysis of polar molecules and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. In ESI, a high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[8]

For this compound, ESI in positive ion mode is expected to produce a prominent protonated molecular ion, [M+H]⁺, at an m/z of approximately 309.14. Depending on the sample purity and solvent conditions, sodiated adducts, [M+Na]⁺, at an m/z of approximately 331.12 may also be observed.

Matrix-Assisted Laser Desorption/Ionization (MALDI)